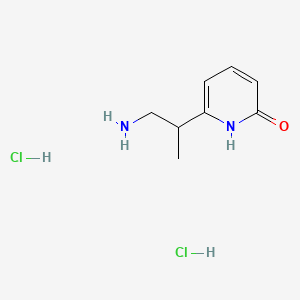
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of propylene oxide with hydrochloric acid to form beta-propyl alcohol chloride. This intermediate then undergoes aminolysis with liquid ammonia, catalyzed by hydrohalogenic salts, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature and pressure to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate; conditionsaqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features.
6-(1-Aminopropan-2-yl)piperidin-2-one: A compound with a similar backbone but different functional groups.
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride: Another structurally related compound with distinct properties.
Uniqueness
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
6-(1-aminopropan-2-yl)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(5-9)7-3-2-4-8(11)10-7;;/h2-4,6H,5,9H2,1H3,(H,10,11);2*1H |
InChI Key |
XVKYKYFECPQZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC(=O)N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















